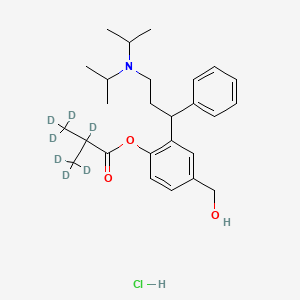

Fesoterodine-d7 (hydrochloride)

Description

Overview of Fesoterodine (B1237170) as a Chemical Entity and its Prodrug Nature

Fesoterodine is a synthetic organic compound and an antimuscarinic agent. nih.govguidetopharmacology.org It is classified as a prodrug, meaning that it is administered in an inactive or less active form and is then converted to its active metabolite within the body. nih.govguidetopharmacology.orgnih.gov

Following oral administration, fesoterodine is rapidly and extensively hydrolyzed by nonspecific esterases in the plasma to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). nih.govnih.govnih.gov This conversion is not dependent on the cytochrome P450 (CYP) enzyme system, which is a major pathway for the metabolism of many other drugs. nih.gov 5-HMT is a potent competitive antagonist of muscarinic receptors, which are involved in bladder contraction. nih.gov By blocking these receptors, 5-HMT reduces bladder pressure and the urge to urinate. nih.gov

The prodrug approach for 5-HMT was necessary because the active metabolite itself has poor oral bioavailability. nih.gov Fesoterodine was designed to overcome this limitation and provide consistent therapeutic levels of 5-HMT. nih.gov

Table 1: Chemical Properties of Fesoterodine

| Property | Value |

| Chemical Formula | C₂₆H₃₇NO₃ |

| Molecular Weight | 411.58 g/mol |

| IUPAC Name | [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |

| Drug Class | Antimuscarinic, Antispasmodic |

| Mechanism of Action | Competitive muscarinic receptor antagonist (as active metabolite 5-HMT) |

Rationale for Deuterium (B1214612) Incorporation (d7) in Fesoterodine Analogs

The incorporation of deuterium atoms into a drug molecule, a process known as deuteration, is a strategy used to alter its metabolic properties. musechem.comnih.gov This is based on the kinetic isotope effect, which describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). musechem.comresearchgate.net As a result, the cleavage of a C-D bond during metabolism, which is often mediated by enzymes like the cytochrome P450 system, occurs at a slower rate than the cleavage of a C-H bond. researchgate.netdovepress.com

In the case of Fesoterodine-d7, seven hydrogen atoms in the isobutyryl group and the diisopropylamino group are replaced with deuterium. This specific placement of deuterium atoms is intended to slow down the metabolism of the molecule at these positions. By reducing the rate of metabolic breakdown, deuteration can potentially lead to:

Increased half-life: The drug remains in the body for a longer period. musechem.com

Increased systemic exposure (AUC): A higher concentration of the drug is available to exert its therapeutic effect. musechem.com

Reduced formation of certain metabolites: This can potentially decrease the risk of metabolite-related side effects. nih.gov

This modification can improve the pharmacokinetic profile of a drug, potentially allowing for lower or less frequent dosing. nih.gov

Scope of Research on Fesoterodine-d7 (hydrochloride) in Academic and Preclinical Contexts

The primary application of Fesoterodine-d7 (hydrochloride) in research is as an internal standard for the quantitative analysis of fesoterodine and its metabolites in biological samples. Its stable isotopic label allows for precise and accurate measurements in pharmacokinetic and metabolic studies using techniques like LC-MS/MS. nih.gov

In preclinical research, Fesoterodine-d7 serves as a tool to investigate the metabolic fate of fesoterodine. By comparing the metabolism of the deuterated and non-deuterated forms, researchers can identify the specific sites of metabolic attack and the enzymes involved. This information is crucial for understanding the drug's disposition and for designing new analogs with improved properties. While extensive clinical studies on Fesoterodine-d7 itself are not the primary focus, the insights gained from its use in preclinical settings contribute to the broader understanding of fesoterodine's pharmacology and the development of safer and more effective therapies. clinicaltrials.govclinicaltrials.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H38ClNO3 |

|---|---|

Molecular Weight |

455.1 g/mol |

IUPAC Name |

[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate;hydrochloride |

InChI |

InChI=1S/C26H37NO3.ClH/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1H/i1D3,2D3,18D; |

InChI Key |

DIHOSBDWSHGBKB-IAEYDMPTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Fesoterodine D7 Hydrochloride

Synthetic Pathways for Fesoterodine (B1237170) and its Enantiomers

Fesoterodine is the (R)-enantiomer of [2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl] 2-methylpropanoate. nih.gov As a prodrug, it is rapidly hydrolyzed by plasma esterases to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). researchgate.net Several synthetic strategies have been developed to produce this enantiomerically pure compound.

The synthesis of Fesoterodine involves several key intermediates and chemical transformations. Different routes often converge on the crucial intermediate, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, which is the active metabolite 5-HMT. jocpr.comresearchgate.net

One common pathway begins with the Friedel-Crafts alkylation of a phenol (B47542) derivative with cinnamaldehyde. researchgate.net Another approach starts from 6-bromo-4-phenylchroman-2-one. researchgate.netgoogle.com This starting material undergoes reaction with benzyl (B1604629) chloride to form a propanoate compound, which is then reduced and the resulting alcohol is activated, for instance with methanesulfonyl chloride, to create a key intermediate for the introduction of the diisopropylamine (B44863) group. google.com

A critical step in many syntheses is the resolution of a racemic mixture to isolate the desired (R)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as di-p-tolyl-D-tartaric acid or O-acetyl mandelic acid, followed by separation through crystallization. researchgate.netgoogle.com Reductive amination is another key transformation, used to introduce the N,N-diisopropylamine moiety. researchgate.netgoogle.com

Table 1: Key Intermediates in Fesoterodine Synthesis

| Intermediate Compound | Role in Synthesis | Reference |

| 5-Hydroxymethyl Tolterodine | Active metabolite and direct precursor for final esterification. | jocpr.comresearchgate.net |

| 6-Bromo-4-phenylchroman-2-one | Starting material in several patented synthetic routes. | researchgate.netgoogle.com |

| (R)-N,N-Diisopropyl-3-(2-(benzyloxy)-5-halophenyl)-3-phenylpropylamine | Chiral intermediate formed after resolution and amination steps. | google.com |

| 3-(3-Diisopropylamino-1-phenylpropyl)-4-hydroxybenzaldehyde | Intermediate that requires reduction of the aldehyde to a hydroxymethyl group. | researchgate.netresearchgate.net |

| Racemic N,N-diisopropyl-3-(2-(benzyloxy)-5-halophenyl)-3-phenylpropylamine | Precursor to the chiral resolution step. | google.com |

Chemoselectivity is paramount in the synthesis of complex molecules like Fesoterodine. Specific functional groups must be targeted while leaving others intact.

Reduction: The reduction of carboxylic acids or esters to form the primary alcohol (the hydroxymethyl group) is a crucial step. This transformation is often achieved using powerful reducing agents. For instance, (R)-4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoic acid hydrochloride can be reduced with sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) to yield the corresponding alcohol. google.com Other methods describe the use of lithium aluminum hydride (LiAlH4) or a combination of sodium borohydride (B1222165) and boron trifluoride etherate for the reduction of amide or ester functionalities. environmentclearance.nic.ingoogleapis.com The sodium borohydride/methanol (B129727) system has been noted for its efficiency in reducing keto esters to their corresponding diols. researchgate.net

Esterification: The final step in the synthesis of Fesoterodine is the selective esterification of the phenolic hydroxyl group of 5-hydroxymethyl tolterodine. This is typically accomplished by reacting it with isobutyryl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. environmentclearance.nic.ingoogle.com This reaction yields the isobutyrate ester, Fesoterodine. The resulting Fesoterodine base is then often converted to its fumarate (B1241708) or hydrochloride salt to improve its stability and handling properties. environmentclearance.nic.ingoogle.com

While reduction is more common in the main synthetic pathways to Fesoterodine, oxidation reactions can be employed to form key aldehyde intermediates. In one synthetic approach, benzylamine (B48309) is oxidized using ceric ammonium (B1175870) nitrate (B79036) to an aldehyde, which is then reduced in situ with sodium borohydride to the alcohol. environmentclearance.nic.in

Furthermore, electrochemical oxidation has been investigated as a method to mimic the metabolic N-dealkylation of Fesoterodine. researchgate.netacs.org These studies, which can be performed in specialized electrochemical cells, help in the synthesis and characterization of potential metabolites and degradation products. researchgate.netnih.gov

Strategies for Site-Specific Deuterium (B1214612) Incorporation (d7) into Fesoterodine Analogs

The synthesis of Fesoterodine-d7 (hydrochloride) involves the strategic replacement of seven hydrogen atoms with deuterium atoms. The notation "-d7" indicates that the isobutyryl moiety has been deuterated. sussex-research.comlgcstandards.com This isotopic labeling is valuable for use as an internal standard in pharmacokinetic studies. medchemexpress.com

The most direct strategy for preparing Fesoterodine-d7 is to use a deuterated acylating agent during the final esterification step. The non-deuterated precursor, (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, is treated with isobutyryl-d7 chloride under conditions similar to those used for the non-deuterated synthesis.

The synthesis of the required isobutyryl-d7 chloride itself would start from deuterated precursors. The reaction conditions for the final esterification must be carefully controlled to prevent any H/D exchange, which would compromise the isotopic purity of the final product.

Table 2: Common Deuterated Reagents in Organic Synthesis

| Deuterated Reagent | Application | Reference |

| Isobutyryl-d7 chloride | Key reagent for the final esterification step to produce Fesoterodine-d7. | Inferred from sussex-research.comlgcstandards.com |

| Deuterium Oxide (D₂O) | A common source of deuterium for H/D exchange reactions or as a solvent. | synmr.inacs.org |

| Lithium Aluminum Deuteride (LiAlD₄) | A powerful reducing agent used to introduce deuterium by reducing carbonyls or esters. | nih.gov |

| Deuterium Chloride (DCl) | Used to introduce deuterium and as a catalyst in acidic conditions. | otsuka.co.jp |

| Deuterated Solvents (e.g., DMSO-d₆, Chloroform-d) | Primarily used in NMR spectroscopy, but can also serve as deuterium sources under certain conditions. | synmr.in |

The site-specific deuteration of complex molecules like Fesoterodine presents several challenges.

Cost and Availability: Deuterated starting materials and reagents are significantly more expensive than their non-deuterated counterparts, which can be a limiting factor, especially for large-scale synthesis. synmr.in

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to slower reaction rates (a primary KIE). musechem.com This may require adjusting reaction conditions, such as temperature or reaction time, to achieve complete conversion.

Isotopic Scrambling: Preventing unwanted deuterium-hydrogen exchange is critical for maintaining site-specificity and high isotopic purity. This requires careful selection of solvents, reagents, and workup procedures to avoid acidic or basic conditions that might facilitate scrambling. synmr.in

Analytical Characterization: Confirming the precise location and level of deuterium incorporation requires sophisticated analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.

In recent years, significant progress has been made in developing new methods for site-selective deuteration, including various catalytic hydrogen isotope exchange (HIE) reactions, which offer more efficient pathways to labeled compounds. rsc.org

Purity and Chiral Resolution of Fesoterodine and Deuterated Variants

The chemical and optical purity of Fesoterodine and its deuterated variants like Fesoterodine-d7 (hydrochloride) are critical quality attributes. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for determining chemical purity. google.comsussex-research.com Reports indicate that through optimized purification processes, Fesoterodine can be produced with a purity exceeding 99.5% as measured by HPLC. google.com For a racemic batch of Fesoterodine-d7 hydrochloride, a purity of greater than 95% (as determined by HPLC) has been documented. sussex-research.com

A significant challenge in the synthesis of Fesoterodine is controlling the formation of impurities, particularly the diesterification product where both the phenolic and alcoholic hydroxyl groups of the precursor are esterified. google.com Process optimization, such as performing the esterification at controlled temperatures (e.g., 0-5°C) and using a biphasic system with a mild base, helps to minimize the formation of this and other impurities. google.com

Chiral resolution is a pivotal step in the manufacturing process to isolate the desired (R)-enantiomer from its racemic mixture. This is typically accomplished by classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts in a given solvent system allow for their separation by crystallization. Several chiral acids have been successfully used for this purpose, either to resolve the final Fesoterodine racemate or a key chiral intermediate. google.comresearchgate.netenvironmentclearance.nic.in

For example, racemic Fesoterodine can be resolved using O-acetyl mandelic acid. researchgate.net Another approach involves the resolution of a racemic amine intermediate using Di-p-toluoyl-L-tartaric acid, which, after separation, is carried forward to synthesize the enantiomerically pure final product. environmentclearance.nic.in Furthermore, the use of 2-chloro-mandelic acid to form a diastereomeric salt has also been described as an effective method for purification and resolution. google.com The principles of these chiral resolution techniques are equally applicable to the deuterated variants, as the isotopic labeling on the isobutyryl group does not interfere with the salt formation at the chiral center of the molecule.

Table 1: Reported Purity Levels for Fesoterodine and its Deuterated Variant

| Compound | Purity Level | Analytical Method |

| Fesoterodine | > 99.5% | HPLC |

| rac-Fesoterodine-d7.HCl | > 95% | HPLC |

Table 2: Chiral Resolving Agents Used in Fesoterodine Synthesis

| Resolving Agent | Target Compound |

| O-acetyl mandelic acid | dl-Fesoterodine |

| 2-chloro-mandelic acid | Fesoterodine free base |

| Di-p-toluoyl-L-tartaric acid | Racemic Amine Intermediate |

Advanced Analytical Methodologies Utilizing Fesoterodine D7 Hydrochloride

Application of Fesoterodine-d7 (hydrochloride) as an Internal Standard in Mass Spectrometry

The chemical properties of Fesoterodine-d7 are nearly identical to those of fesoterodine (B1237170), yet it has a higher molecular weight due to the presence of seven deuterium (B1214612) atoms. medchemexpress.com This mass difference allows it to be distinguished from the non-deuterated compound by a mass spectrometer, while its similar chemical behavior ensures it experiences comparable extraction efficiency, ionization response, and chromatographic retention to the analyte of interest. This makes it an ideal internal standard, correcting for variations in sample preparation and analysis. nih.govchemrxiv.org

A highly sensitive, selective, and rapid method for the simultaneous determination of fesoterodine and its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT), in human plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov This method employs Fesoterodine-d7 and its deuterated metabolite as internal standards. The analytes and their deuterated analogs are extracted from a small volume of human plasma (100μL) via liquid-liquid extraction. nih.gov

This LC-MS/MS method is capable of quantifying fesoterodine over a dynamic concentration range of 0.01-10 ng/mL. nih.gov Another LC-MS/MS method was developed for the analysis of fesoterodine in pharmaceutical formulations, utilizing manidipine (B393) as an internal standard. nih.gov This method demonstrated linearity over a concentration range of 5-1000 ng/mL. nih.gov

Multiple Reaction Monitoring (MRM) is a highly sensitive mass spectrometry technique used for targeted quantification. nih.gov The optimization of MRM parameters, such as precursor and product ion selection, collision energy, and cone voltage, is critical for achieving maximum sensitivity. nih.govlcms.cz

In the analysis of fesoterodine, MRM is employed to monitor specific transitions. For fesoterodine, a transition of m/z 412.2→223.0 has been reported. nih.govresearchgate.net For the internal standard manidipine, the transition monitored was m/z 611.1→167.0. nih.govresearchgate.net The optimization of these transitions involves adjusting instrumental parameters to maximize the signal intensity of the product ions, thereby enhancing the sensitivity and specificity of the analytical method. nih.gov

Development and Validation of Quantitative Analytical Methods

The development and validation of quantitative analytical methods using Fesoterodine-d7 are crucial to ensure their reliability and accuracy for applications such as bioequivalence studies. nih.gov Validation is performed in accordance with guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). scispace.comresearchgate.net

Effective chromatographic separation is essential for accurate quantification. Various parameters are optimized to achieve good resolution and peak shape.

Mobile Phases: A common mobile phase for the analysis of fesoterodine and its metabolites consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid). nih.govresearchgate.netresearchgate.net One method utilized a mobile phase of methanol (B129727) and 0.1% formic acid (90:10, v/v). nih.gov Another employed a gradient elution with mobile phase A as 0.03 M ammonium acetate buffer, acetonitrile, and methanol (55:30:15 v/v) at pH 3.8, and mobile phase B as water. researchgate.net

Columns: The choice of the stationary phase is critical for separation. C18 columns are frequently used. nih.govresearchgate.netnih.gov For instance, a Kromasil C18 column (100mm × 4.6mm, 5μm) was used for the simultaneous determination of fesoterodine and 5-HMT. nih.gov Other studies have utilized a Luna C8(2) column (50 mm × 3.0 mm i.d.) and an ACE 5 C18 column (150 mm x 4.6 mm, 5µm). nih.govresearchgate.net

Temperature: The column temperature is typically maintained at a constant value to ensure reproducible retention times. Temperatures around 30°C and 40°C have been reported. nih.govnih.gov

Table 1: Chromatographic Conditions for Fesoterodine Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Kromasil C18 (100mm×4.6mm, 5μm) nih.gov | Luna C8(2) (50 mm × 3.0 mm i.d.) nih.gov | ACE 5 C18 (150 mm x 4.6 mm, 5µm) researchgate.net |

| Mobile Phase | Isocratic nih.gov | Methanol/0.1% Formic Acid (90:10, v/v) nih.gov | Gradient: A: 0.03M Ammonium Acetate buffer:Acetonitrile:Methanol (55:30:15 v/v) pH 3.8; B: Water researchgate.net |

| Flow Rate | Not Specified | Not Specified | 1.2 mL/min researchgate.net |

| Detection | ESI-MS/MS nih.gov | ESI-MS/MS nih.gov | 208 nm researchgate.net |

| Column Temperature | Not Specified | Not Specified | Not Specified |

These parameters are fundamental to the validation of any quantitative method.

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For fesoterodine analysis, linearity has been demonstrated over various concentration ranges, such as 0.01-10 ng/mL and 5-1000 ng/mL, with correlation coefficients (r²) greater than 0.999. nih.govnih.govresearchgate.netscispace.com

Precision: Precision is assessed by determining the repeatability (intra-day) and intermediate precision (inter-day) of the method. The precision is usually expressed as the relative standard deviation (RSD). For the analysis of fesoterodine, intra-day and inter-day precision values (as RSDs) have been reported to be lower than 5%. nih.gov Another study reported intra-batch and inter-batch precision (% CV) across quality control levels varying from 1.82 to 3.73%. nih.gov

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies. For fesoterodine, accuracy has been established with recovery values typically between 96.9% and 101.5%. scispace.com One study showed a mean extraction recovery of over 96% for both fesoterodine and its active metabolite. nih.gov

Table 2: Validation Parameters for Fesoterodine Quantitative Methods

| Parameter | Result |

| Linearity Range | 0.01-10 ng/mL nih.gov / 5-1000 ng/mL nih.gov |

| Correlation Coefficient (r²) | > 0.999 scispace.com |

| Intra-day and Inter-day Precision (RSD) | < 5% nih.gov |

| Intra-batch and Inter-batch Precision (% CV) | 1.82 - 3.73% nih.gov |

| Accuracy (Recovery) | 96.9% - 101.5% scispace.com |

| Mean Extraction Recovery | > 96% nih.gov |

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. For fesoterodine analysis, robustness has been evaluated by intentionally altering factors such as flow rate, mobile phase composition, and column temperature. scispace.comresearchgate.net The results from these studies have shown that the methods are robust within the tested variations.

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. scispace.com In the context of fesoterodine analysis, specificity is demonstrated by showing that there is no interference from placebo components or mobile phase constituents at the retention time of the analyte and the internal standard. nih.govresearchgate.net Forced degradation studies are also performed to show that the method can separate the main compound from its degradation products, thus proving its stability-indicating power. scispace.comderpharmachemica.com

Impurity Profiling and Stability-Indicating Analytical Techniques

Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of the drug substance. Stability-indicating analytical techniques are essential for monitoring changes in the drug product over time and under various environmental conditions. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

Forced Degradation Studies for Degradant Identification

Forced degradation studies are a cornerstone of drug development, providing insights into the intrinsic stability of a drug substance. By subjecting the compound to harsh conditions, potential degradation pathways can be identified, and the resulting degradants can be characterized. These studies are crucial for developing stability-indicating analytical methods.

In the context of fesoterodine, forced degradation studies have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, in accordance with International Conference on Harmonisation (ICH) guidelines. researchgate.netscispace.com Significant degradation of fesoterodine has been observed under acidic, basic, and oxidative conditions. scispace.comrasayanjournal.co.in

A study involving fesoterodine fumarate (B1241708) subjected the drug to thermal, photolytic, acid, base, and oxidative stress. scispace.com Considerable degradation was noted in acidic, basic, and oxidative environments. scispace.com The specificity of the analytical method was confirmed by the peak homogeneity data from a photodiode array (PDA) detector, demonstrating its ability to distinguish the drug from its degradants. scispace.com Another study performed forced degradation on fesoterodine fumarate under conditions of water hydrolysis, 75% relative humidity, oxidation, heat, photolysis, acid, and base stress. derpharmachemica.com

The following table summarizes the conditions used in forced degradation studies of fesoterodine.

| Stress Condition | Reagent/Parameter | Duration and Temperature |

| Acid Hydrolysis | 0.1N HCl | 30 minutes at 80°C |

| Base Hydrolysis | 0.1N NaOH | 5 minutes at Ambient Temperature |

| Oxidation | 10% H2O2 | 30 minutes at 80°C |

| Thermal | - | 7 days at 80°C |

| Photolytic | - | 1.2 million LUX hours |

| Water Hydrolysis | - | 8 hours at 80°C |

Table 1: Conditions for Forced Degradation Studies of Fesoterodine. rasayanjournal.co.in

These studies enable the identification of key degradation products, which is vital for ensuring the quality and stability of the final pharmaceutical product.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). researchgate.net This is achieved through the use of columns with smaller particle sizes (typically less than 2 μm), which allows for higher flow rates and improved separation efficiency. researchgate.net

The application of UPLC is particularly advantageous for the analysis of complex mixtures, such as those encountered in impurity profiling and forced degradation studies. The high resolving power of UPLC enables the separation of closely related impurities from the main drug peak, ensuring accurate quantification. researchgate.net

In the analysis of metformin, for instance, a UPLC-UV method was developed and validated for its determination in human plasma. researchgate.net This method demonstrated good precision and accuracy with a short analysis time, highlighting the benefits of UPLC for bioanalytical and pharmacokinetic studies. researchgate.net While specific UPLC methods for Fesoterodine-d7 (hydrochloride) are not detailed in the provided context, the principles of UPLC make it an ideal technique for its analysis. The enhanced resolution would be critical in separating the deuterated standard from the non-deuterated fesoterodine and its various impurities and degradation products.

The following table outlines typical parameters for a UPLC system.

| Parameter | Specification |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.7µm) |

| Mobile Phase | Isocratic or Gradient elution (e.g., Acetonitrile + 0.1% formic acid buffer) |

| Flow Rate | Typically 0.2 - 0.5 mL/min |

| Detection | UV or Mass Spectrometry |

Table 2: Typical UPLC System Parameters. researchgate.net

The use of UPLC in conjunction with Fesoterodine-d7 (hydrochloride) as an internal standard would provide a robust and reliable method for the quantitative analysis of fesoterodine in various matrices.

In Vitro and Preclinical Investigations of Fesoterodine Metabolism and Disposition Using Deuterated Analogs

Metabolic Pathways of Fesoterodine (B1237170) and its Active Metabolite (5-hydroxymethyl tolterodine)

Role of Non-Specific Plasma Esterases in Prodrug Hydrolysis

The conversion of fesoterodine to its active metabolite, 5-HMT, is mediated by ubiquitous and non-specific plasma esterases. drugbank.comresearchgate.netingentaconnect.com This hydrolysis is a rapid and extensive process, ensuring the efficient generation of the active therapeutic agent. hres.caresearchgate.net Unlike metabolic pathways that are dependent on specific enzyme systems which can vary between individuals, the reliance on non-specific esterases contributes to a more consistent and predictable formation of 5-HMT. ingentaconnect.comnih.gov These esterases are broadly distributed and not reliant on the cytochrome P450 (CYP) enzyme system for this initial activation step. researchgate.netnih.gov

Cytochrome P450 (CYP) Enzyme Systems in Metabolite Further Processing (CYP2D6, CYP3A4)

Following its formation, the active metabolite 5-HMT is further metabolized in the liver into several inactive metabolites. hres.cadrugbank.com This secondary metabolism primarily involves two major cytochrome P450 enzymes: CYP2D6 and CYP3A4. hres.capharmgkb.orgmdpi.com These enzymes are responsible for converting 5-HMT into its carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites, none of which contribute significantly to the drug's antimuscarinic activity. hres.ca

Application of Deuterated Analogs in Metabolic Research

Deuterated analogs of drugs, such as Fesoterodine-d7, are invaluable tools in metabolic research. The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), can provide significant insights into metabolic pathways and the enzymes involved.

Isotopic Effects on Metabolic Stability and Enzyme Kinetics

The substitution of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H). researchgate.netresearchgate.net This phenomenon, known as the kinetic isotope effect (KIE), can lead to a slower rate of metabolism at the site of deuteration, particularly if the cleavage of that bond is the rate-limiting step in a metabolic reaction. juniperpublishers.comnih.govbioscientia.de By strategically placing deuterium atoms on a molecule, researchers can investigate the importance of specific positions for metabolic breakdown.

This increased metabolic stability can have several consequences that are explored in preclinical research:

Prolonged Half-Life: A slower rate of metabolism can lead to a longer biological half-life of the drug. juniperpublishers.com

Increased Bioavailability: By reducing first-pass metabolism, deuteration can increase the amount of the active drug that reaches systemic circulation. nih.govnih.gov

Altered Metabolite Profile: Deuteration can sometimes lead to "metabolic shunting," where the metabolic pathway is shifted away from the deuterated site, potentially reducing the formation of undesirable or toxic metabolites. juniperpublishers.com

In the context of fesoterodine, studying a deuterated analog like Fesoterodine-d7 can help to further elucidate the kinetics of its conversion by esterases and the subsequent metabolism of 5-HMT by CYP enzymes. sussex-research.comvivanls.comlgcstandards.com

Preclinical Drug Disposition Studies (non-human models)

Preclinical studies in non-human models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. In the case of fesoterodine, these studies have been conducted in various animal models, including rats. nih.gov

In Vitro Studies: Initial investigations often involve in vitro preparations, such as isolated tissues or cell lines expressing specific human muscarinic receptors. These studies have confirmed that both fesoterodine and its active metabolite, 5-HMT, are competitive antagonists of muscarinic receptors, with 5-HMT demonstrating greater potency. nih.gov

In Vivo Studies: In vivo studies in animal models like rats are used to assess the drug's effects on physiological functions. For fesoterodine, studies using continuous cystometry in conscious rats have demonstrated its effects on bladder function, which are consistent with its muscarinic antagonist profile. nih.gov These studies help to establish the pharmacological activity and dose-response relationship of the compound before it is considered for human trials.

Evaluation of Drug Absorption, Distribution, and Elimination Mechanisms

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its development. Fesoterodine is a prodrug, meaning it is converted into its active form in the body. Following oral administration, fesoterodine is well-absorbed and rapidly and extensively hydrolyzed by non-specific esterases to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). nih.govnih.gov This conversion is so efficient that fesoterodine itself is not detectable in plasma. nih.gov The bioavailability of the active metabolite is 52%. nih.gov

The active metabolite, 5-HMT, reaches maximum plasma concentrations approximately 5 hours after administration. nih.gov Its binding to plasma proteins is low (around 50%), primarily to albumin and alpha-1-acid glycoprotein. nih.gov The disposition of 5-HMT is independent of the CYP2D6 enzyme genotype, which is a significant advantage over its predecessor, tolterodine, as it leads to more predictable patient exposure. nih.govnih.gov

Elimination of the active metabolite occurs through two main pathways: hepatic metabolism and renal excretion. nih.gov The liver metabolizes 5-HMT further into inactive carboxy, carboxy-N-desisopropyl, and N-desisopropyl metabolites via CYP2D6 and CYP3A4 enzymes. nih.gov Approximately 70% of the administered fesoterodine dose is recovered in the urine, with the majority being the various metabolites and about 16% as the active 5-HMT. ics.org A smaller portion (7%) is found in feces. nih.gov

In studies designed to elucidate these complex pathways, Fesoterodine-d7 (hydrochloride) is an indispensable tool. It is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to precisely quantify fesoterodine's active metabolite, 5-HMT, in plasma, urine, and tissue samples. This ensures the accuracy of pharmacokinetic calculations.

Table 1: Pharmacokinetic Parameters of 5-Hydroxymethyl Tolterodine (5-HMT) after Fesoterodine Administration

| Parameter | Value | Description |

|---|---|---|

| Bioavailability | 52% | The proportion of the drug that enters circulation when introduced into the body and is able to have an active effect. |

| Time to Cmax (Tmax) | ~5 hours | Time to reach the maximum plasma concentration. |

| Plasma Protein Binding | ~50% | Percentage of the drug bound to proteins in the blood plasma. |

| Volume of Distribution (Vd) | 169 L | Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Renal Clearance | ~250 mL/min | The rate at which a drug is removed from the body by the kidneys. |

| Half-life (t½) | ~8 hours | Time required for the amount of drug in the body to decrease by half. |

This table presents data for the active metabolite 5-HMT following administration of the non-deuterated fesoterodine, as investigated using assays where a deuterated analog like Fesoterodine-d7 serves as an internal standard for quantification. nih.govnih.gov

Investigation of Membrane Transporters (e.g., P-glycoprotein, BCRP, MRP2) in Drug Disposition

Membrane transporters are proteins that control the passage of substances, including drugs, across cellular barriers. Efflux transporters like P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2) are particularly important as they can pump drugs out of cells, affecting their absorption, distribution, and elimination. nih.govtaylorfrancis.comtg.org.au These transporters are highly expressed in key tissues such as the intestines, liver, kidneys, and the blood-brain barrier. nih.govresearchgate.net

The interaction of a drug with these transporters is a critical area of investigation. For instance, if a drug is a substrate for P-gp in the intestine, its oral absorption can be significantly reduced as the transporter pumps it back into the intestinal lumen. tg.org.au Inhibition or induction of these transporters by co-administered drugs can lead to significant drug-drug interactions. tg.org.au

While direct studies on fesoterodine's interaction with BCRP and MRP2 are not extensively published, research on the related compound tolterodine has shown that it can slightly inhibit P-gp. nih.gov Given that 5-HMT is the active metabolite of both fesoterodine and tolterodine, investigating its potential interaction with these key efflux transporters is a logical step in preclinical development. nih.gov

In vitro systems, such as Caco-2 cell monolayers which express these transporters, are used to perform bidirectional transport assays. evotec.com In these assays, the movement of a drug is measured from the apical (intestinal lumen side) to the basolateral (blood side) and vice versa. An efflux ratio greater than two typically indicates that the compound is actively transported out of the cells. evotec.com Fesoterodine-d7 (hydrochloride) would be used for the accurate quantification of the analyte in these sensitive in vitro systems.

In Vitro Systems for Metabolism and Disposition Modeling

Utilizing Hepatocytes and Other Cell Lines for Comparative Metabolism

In vitro hepatic models are essential for studying drug metabolism and potential drug-drug interactions before human trials. researchgate.net Cryopreserved primary human hepatocytes are considered the gold standard because they retain key metabolic functions, including the activity of cytochrome P450 (CYP) and phase II enzymes. researchgate.net These cells can be used in suspension assays or as cultured monolayers. researchgate.netyoutube.com

Suspension hepatocyte incubations are often used to determine a compound's intrinsic clearance and to profile the metabolites formed. youtube.com By incubating the drug with hepatocytes and analyzing samples over time, researchers can measure the rate of disappearance of the parent drug and the appearance of its metabolites. youtube.com This data helps predict how quickly the drug will be cleared in the body. youtube.com

Fesoterodine-d7 (hydrochloride) plays a critical role in such comparative metabolism studies. For example, researchers might compare the metabolic profile of fesoterodine in hepatocytes from different species (e.g., rat, dog, human) or in hepatocytes from human donors with different genetic makeups (e.g., different CYP2D6 metabolizer statuses) to understand inter-species and inter-individual variability. nih.gov The deuterated standard ensures that the quantification of the parent drug and its metabolites is precise, which is crucial for accurate comparison. Other cell lines, such as HepaRG or newly developed proliferating human hepatocytes (ProliHHs), also serve as valuable, renewable resources for these studies. nih.gov

Development of Advanced In Vitro Intestinal Models

To predict oral drug absorption, researchers rely on in vitro models of the intestinal epithelium. youtube.com These models help to determine a drug's permeability and to identify whether it is a substrate of uptake or efflux transporters. evotec.com

The most established model is the Caco-2 cell line, derived from human colon adenocarcinoma. nih.gov When grown on semi-permeable supports, these cells differentiate into a monolayer that mimics many features of the intestinal barrier, including the formation of tight junctions and the expression of transporters like P-gp and BCRP. evotec.comnih.gov However, the standard 21-day culture period for Caco-2 cells limits throughput. nih.gov

To address these limitations, advanced models are being developed. These include:

Rapid Caco-2 Models: New methods, such as using a hydrogel made from small intestinal submucosa, can accelerate the maturation of Caco-2 monolayers to as little as 7 days. nih.gov

Co-culture Models: Combining Caco-2 cells with mucus-producing cells (like HT29-MTX) creates a more physiologically relevant model that includes a mucus layer, which can influence drug absorption. youtube.com

Stem Cell-Derived Models: Intestinal organoids derived from pluripotent stem cells offer a highly advanced model that can recapitulate the complex architecture and cellular diversity of the human intestine.

In all these models, permeability is assessed by adding the drug to one side of the cell monolayer (apical) and measuring its appearance on the other side (basolateral) over time. youtube.com Fesoterodine-d7 (hydrochloride) is used as the internal standard for the analytical methods that quantify the drug, ensuring reliable permeability classifications and efflux assessments.

Table 2: Comparison of In Vitro Intestinal Models

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| Caco-2 Monolayer | Immortalized human colorectal adenocarcinoma cells. nih.gov | Well-established, good for predicting permeability and efflux (P-gp, BCRP). evotec.com | Long culture time (21 days), lacks mucus layer, differs in some enzyme/transporter expression from normal intestine. nih.govnih.gov |

| Caco-2 / HT29-MTX Co-culture | A mix of absorptive (Caco-2) and goblet (HT29-MTX) cells. | Includes a mucus layer, more physiologically relevant. | Increased complexity in culture and analysis. |

| TC7 Subclone | A subclone of the Caco-2 cell line. | Expresses higher levels of CYP3A4, an important intestinal enzyme. youtube.com | May have lower expression of certain transport proteins compared to the parent Caco-2 line. youtube.com |

| Stem Cell-Derived Organoids | 3D structures grown from stem cells that mimic intestinal tissue. | High physiological relevance, cellular diversity, potential for personalized medicine. | Complex to culture, still an emerging technology, may be less suitable for high-throughput screening. |

Mechanistic Pharmacological Research with Fesoterodine Analogs

Detailed Characterization of Muscarinic Receptor Antagonism

Fesoterodine (B1237170), a competitive muscarinic receptor antagonist, undergoes rapid and extensive hydrolysis by non-specific esterases to its principal active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT). pfizermedical.comdrugs.com This conversion is crucial as 5-HMT is the primary moiety responsible for the antimuscarinic activity of fesoterodine. pfizermedical.comdrugs.com The mechanism of action involves the inhibition of muscarinic receptors, which play a key role in the contraction of the urinary bladder's smooth muscle. pfizermedical.com By antagonizing these receptors, fesoterodine, through its active metabolite, reduces detrusor pressure, thereby mitigating bladder contractions and the associated urgency to urinate. drugbank.com

Studies have demonstrated that fesoterodine and its analogs, including 5-HMT and tolterodine, competitively and reversibly bind to muscarinic receptors in human bladder tissues. nih.gov This binding leads to a significant increase in the apparent dissociation constant (Kd) for the binding of the radioligand [N-methyl-3H] scopolamine (B1681570) methyl chloride, with minimal effect on the maximal number of binding sites (Bmax), confirming the competitive nature of the antagonism. nih.gov

Affinity and Selectivity Profiling across Muscarinic Receptor Subtypes (M1-M5)

Fesoterodine and its active metabolite, 5-HMT, exhibit a non-subtype selective binding profile across the five human muscarinic receptor subtypes (M1-M5). Research indicates that 5-HMT potently inhibits radioligand binding to all five subtypes with similar affinity. While fesoterodine itself demonstrates a comparable balanced selectivity, it is less potent than 5-HMT.

The binding affinities (pKi values) of fesoterodine for the human muscarinic receptor subtypes have been reported as follows:

| Receptor Subtype | pKi |

| M1 | 8.0 |

| M2 | 7.7 |

| M3 | 7.4 |

| M4 | 7.3 |

| M5 | 7.5 |

This data indicates a relatively high affinity for all five muscarinic receptor subtypes, with a slight preference for the M1 subtype.

Interestingly, comparative studies have shown that the binding affinity of fesoterodine and 5-HMT is significantly greater in human bladder mucosa and detrusor muscle compared to the parotid gland. nih.govics.org This suggests a degree of pharmacologic selectivity for the bladder over the salivary glands, which may have implications for the side effect profile of the drug. nih.govics.org

Molecular Interactions with Cholinergic Muscarinic Receptors

The interaction of fesoterodine's active metabolite, 5-HMT, with cholinergic muscarinic receptors is characterized by competitive antagonism. This means that 5-HMT binds to the same site on the muscarinic receptor as the endogenous neurotransmitter, acetylcholine (B1216132), but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating the signaling cascade that leads to smooth muscle contraction.

The chemical structure of 5-HMT, a diarylmethane derivative, facilitates its interaction with the receptor's binding pocket. nih.gov The binding is reversible, allowing for a dynamic equilibrium between the bound and unbound states of the antagonist. nih.gov This competitive and reversible interaction is fundamental to the pharmacological effects observed with fesoterodine administration. nih.gov

Impact of Deuterium (B1214612) Labeling on Receptor Binding and Pharmacological Activity (theoretical considerations)

Fesoterodine-d7 (hydrochloride) is a deuterated analog of fesoterodine. Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron in its nucleus. The substitution of hydrogen with deuterium is a common strategy in drug development and metabolic studies.

Theoretically, the primary impact of deuterium labeling is on the compound's pharmacokinetics, specifically its metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect.

In the context of fesoterodine, deuteration at specific positions could potentially slow down its metabolism. Fesoterodine is metabolized to its active form, 5-HMT, by esterases, and 5-HMT is further metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4. pfizermedical.comnih.gov If the deuterium atoms in Fesoterodine-d7 are located at sites of metabolic attack, this could lead to:

Slower metabolism: A reduced rate of conversion to inactive metabolites.

Increased exposure: Higher plasma concentrations and a longer half-life of the active compound.

It is important to note that the impact of deuteration on receptor binding affinity and pharmacological activity is generally considered to be minimal. The size and shape of the molecule are not significantly altered by the substitution of hydrogen with deuterium, and therefore, the direct interaction with the muscarinic receptor binding site is not expected to change. The primary influence of deuteration is anticipated to be on the metabolic profile of the compound. However, without direct experimental data on Fesoterodine-d7, these considerations remain theoretical.

Pharmacodynamic Characterization in Preclinical Models

Preclinical studies in animal models, primarily rats, have been instrumental in characterizing the pharmacodynamic effects of fesoterodine and its active metabolite, 5-HMT. These studies have confirmed their muscarinic antagonist profile in native tissue preparations.

In in vitro studies using rat bladder strips, both fesoterodine and 5-HMT caused a rightward shift in the concentration-response curve for the cholinergic agonist carbachol, without depressing the maximum response. This is a classic hallmark of competitive antagonism.

In vivo studies using continuous cystometry in conscious female Sprague-Dawley rats have demonstrated that low doses of fesoterodine and 5-HMT lead to:

Reduced micturition pressure

Increased intercontraction intervals

Increased bladder capacity

These effects are consistent with a muscarinic antagonist profile and are indicative of the drug's ability to inhibit bladder smooth muscle contractions.

A study comparing the binding of fesoterodine, 5-HMT, and tolterodine in various rat tissues after administration found that the in vitro binding affinity for muscarinic receptors was highest for 5-HMT, followed by tolterodine and then fesoterodine. nih.gov Fesoterodine showed a lower affinity for muscarinic receptors in the rat submaxillary gland compared to the detrusor muscle and urothelium, suggesting some degree of tissue selectivity. nih.gov Following oral administration of fesoterodine, the duration of muscarinic receptor binding was longer in the bladder than in other organs like the submaxillary gland, heart, and lung. nih.gov

Future Directions in Research on Deuterated Fesoterodine Analogs

Innovations in Deuterated Chemical Synthesis and Scale-Up

The synthesis of deuterated compounds has evolved significantly, moving beyond traditional methods towards more efficient and site-selective technologies. nih.govresearchgate.net For a compound like Fesoterodine-d7, future research will likely focus on adopting these innovations to ensure cost-effective and scalable production.

Early methods for deuteration often involved less efficient techniques that could be difficult to scale for commercial production. Modern synthetic strategies, however, offer greater precision and efficiency. nih.gov The development of multicomponent reactions (MCRs), for instance, allows for the rapid generation of large libraries of deuterated, drug-like molecules with high efficiency and without the issue of deuterium (B1214612) scrambling. beilstein-journals.org Another area of innovation lies in the development of novel catalysts and deuterated reagents that enable site-selective deuterium incorporation, which is crucial for targeting specific metabolic soft spots in a molecule like fesoterodine (B1237170). researchgate.netbeilstein-journals.org

The challenge remains to adapt these innovative laboratory-scale methods to industrially viable processes. google.comgoogle.com Research into continuous flow chemistry and more robust catalytic systems will be essential for the large-scale synthesis of Fesoterodine-d7 and other deuterated analogs, ensuring high purity and yield. environmentclearance.nic.in

Table 1: Comparison of Synthetic Strategies for Deuterated Compounds

| Synthetic Strategy | Description | Advantages | Challenges | Relevance to Fesoterodine-d7 |

|---|---|---|---|---|

| Traditional Batch Synthesis | Step-wise synthesis using deuterated building blocks or reagents in standard batch reactors. | Well-established procedures. | Often multi-step, lower yields, potential for deuterium scrambling, difficult to scale. beilstein-journals.org | Provides a baseline for process improvement. |

| Catalytic H/D Exchange | Use of metal catalysts to exchange hydrogen for deuterium atoms on a pre-formed molecule. | Can be used late-stage in the synthesis. | Selectivity can be poor, requiring harsh conditions. researchgate.net | Potential for direct deuteration of fesoterodine or its precursors, but selectivity is key. |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form a complex product. beilstein-journals.org | High efficiency, atom economy, rapid library generation, good yields with no deuterium scrambling. beilstein-journals.org | Requires specific functional groups compatible with MCR chemistry. | Could be used to build the core structure of fesoterodine with site-specific deuteration. |

| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch. | Improved safety, better heat and mass transfer, easier scale-up, and potential for higher purity. | Requires specialized equipment and process optimization. | Ideal for optimizing and scaling up an efficient synthesis of Fesoterodine-d7. |

Advancements in High-Resolution Analytical Techniques for Metabolite Identification and Quantification

A critical aspect of developing deuterated drugs is the ability to accurately identify and quantify the parent drug and its metabolites. Future research on Fesoterodine-d7 will leverage cutting-edge analytical technologies to understand its metabolic fate in detail.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a standard and sensitive method for analyzing fesoterodine and its primary active metabolite, 5-HMT. smw.chresearchgate.net However, the next generation of analytical instruments, particularly high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-TOF) MS, offers significant advantages. nih.gov These systems provide highly accurate mass measurements, which are essential for distinguishing between deuterated and non-deuterated metabolites and for identifying novel metabolic pathways that might emerge due to metabolic switching. nih.govnih.gov

Furthermore, advanced data mining tools, including mass defect filtering and isotope pattern analysis, can be applied to the rich datasets generated by HRMS to rapidly screen for and identify all relevant drug-related material in complex biological matrices. nih.gov The use of Fesoterodine-d7 as its own internal standard in pharmacokinetic studies could also refine quantification accuracy. smw.ch

Table 2: Analytical Techniques for Deuterated Metabolite Analysis

| Technique | Resolution/Sensitivity | Primary Application | Advantages for Fesoterodine-d7 Analysis |

|---|---|---|---|

| HPLC with UV detection | Lower | Quantification of known compounds. derpharmachemica.com | Simple, but unable to distinguish between deuterated and non-deuterated analogs. |

| LC-MS/MS (Triple Quadrupole) | High sensitivity, standard resolution | Targeted quantification of parent drug and known metabolites. researchgate.net | Excellent for quantifying Fesoterodine-d7 and its known metabolites (e.g., d-5-HMT). smw.ch |

| LC-Q-TOF MS (HRMS) | High resolution, high sensitivity | Metabolite identification, untargeted screening, and quantification. nih.gov | Can differentiate and identify unforeseen deuterated metabolites, crucial for studying metabolic switching. nih.govbiopharminternational.com |

| Ion Mobility Spectrometry-MS | Adds a dimension of separation based on size and shape | Separation of isomers and isobars. nih.gov | Could potentially separate deuterated stereoisomers or conformers. |

Further Elucidation of Isotopic Effects on Drug-Enzyme and Drug-Receptor Interactions

The primary rationale for deuteration is to leverage the kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond during enzymatic reactions. nih.govwikipedia.org This can lead to reduced metabolic clearance and altered pharmacokinetic profiles. gabarx.com For Fesoterodine-d7, a key research focus will be to precisely map how deuteration affects its metabolic cascade.

Fesoterodine is first hydrolyzed by esterases to 5-HMT, a step not involving CYP enzymes. nih.gov Subsequently, 5-HMT is metabolized by CYP2D6 and CYP3A4. nih.gov Deuteration at specific sites on the molecule could slow these CYP-mediated metabolic steps. This may lead to a longer half-life and increased exposure to the active 5-HMT, potentially allowing for lower or less frequent dosing. nih.gov However, the magnitude of the KIE is highly dependent on which step in the enzymatic process is rate-limiting and can be influenced by the specific enzyme and substrate. exlibrisgroup.comresearchgate.netnih.gov

An important phenomenon to investigate is "metabolic switching," where blocking one metabolic pathway through deuteration may shunt the drug down an alternative route. nih.govcdnsciencepub.com Research using in vitro systems with human liver microsomes and recombinant CYP enzymes will be essential to predict whether deuteration in Fesoterodine-d7 leads to a favorable change in metabolism or the formation of unexpected metabolites. researchgate.netnih.gov It is also crucial to confirm that deuteration does not negatively impact the interaction of the active metabolite, 5-HMT, with its target muscarinic receptors.

Table 3: Potential Isotopic Effects on Fesoterodine Metabolism

| Metabolic Step | Enzyme(s) Involved | Potential Impact of Deuteration (KIE) | Anticipated Outcome |

|---|---|---|---|

| Fesoterodine → 5-HMT | Nonspecific Esterases nih.gov | Likely minimal, as C-H bond cleavage is not typically the rate-limiting step in ester hydrolysis. | Rapid conversion to the active metabolite is likely preserved. |

| 5-HMT → Inactive Metabolites | CYP2D6, CYP3A4 nih.gov | Potentially significant, if C-D bond cleavage is part of the rate-determining step of oxidation. exlibrisgroup.com | Decreased clearance of 5-HMT, increased plasma exposure (AUC), and longer half-life. nih.gov |

| Metabolic Switching | CYP2D6, CYP3A4 nih.gov | If one pathway (e.g., CYP2D6-mediated) is slowed by deuteration, metabolism may shift to the other (CYP3A4). | Altered metabolite profile, which requires careful characterization for safety and efficacy. cdnsciencepub.com |

Development of Novel Preclinical Research Applications for Deuterated Compounds in Systems Pharmacology

Systems pharmacology aims to understand drug action on a whole-body level, integrating pharmacokinetics (PK) and pharmacodynamics (PD) across complex biological networks. semanticscholar.org Deuterated compounds like Fesoterodine-d7 are powerful tools for this type of research.

A key application is in conducting "cassette" or simultaneous dosing studies in preclinical models. By co-administering the deuterated (Fesoterodine-d7) and non-deuterated (fesoterodine) versions, researchers can use mass spectrometry to precisely track the absorption, distribution, metabolism, and excretion (ADME) of both compounds simultaneously within the same biological system. gabarx.com This approach minimizes inter-animal variability and provides a highly accurate comparison of their pharmacokinetic profiles.

This methodology is particularly valuable for investigating the impact of genetic polymorphisms, such as in CYP2D6 poor versus extensive metabolizers, on drug disposition. nih.gov Using animal models that mimic these human metabolic differences, studies with Fesoterodine-d7 could provide a clearer picture of how deuteration affects pharmacokinetics across different populations. semanticscholar.orgresearchgate.net Such studies are crucial for building predictive models that can guide clinical trial design and lead to more personalized medicine approaches. nih.gov

Table 4: Preclinical Systems Pharmacology Study Designs with Fesoterodine-d7

| Study Type | Methodology | Research Question Addressed | Potential Finding |

|---|---|---|---|

| Comparative Pharmacokinetics | Co-administration of Fesoterodine-d7 and non-deuterated fesoterodine to the same animal model. gabarx.com | What is the precise magnitude of the kinetic isotope effect in vivo? | Direct quantification of the change in clearance, bioavailability, and half-life due to deuteration. |

| Metabolite Profiling in Different Genotypes | Administer Fesoterodine-d7 to animal models expressing different levels of CYP2D6. nih.gov | Does the effect of deuteration differ between poor and extensive metabolizers? | Understanding if the benefits of deuteration are consistent across populations with genetic variations. |

| Tissue Distribution Studies | Use whole-body autoradiography or LC-MS of tissue homogenates after Fesoterodine-d7 administration. biopharminternational.com | Does deuteration alter the distribution of the drug or its metabolites into target (bladder) or off-target tissues? | Insight into whether altered metabolism affects drug targeting and potential for off-target effects. |

| Drug-Drug Interaction Studies | Co-administer Fesoterodine-d7 with known inhibitors or inducers of CYP3A4. | How does deuteration affect the susceptibility of the drug to metabolic drug-drug interactions? | Assessing if the deuterated analog offers a more robust and predictable profile when co-administered with other medications. |

Q & A

Q. How can researchers ensure reproducibility of Fesoterodine-d7 (hydrochloride) studies across laboratories?

- Methodological Answer :

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

Publish detailed protocols (e.g., synthesis steps, HPLC gradients) in supplementary materials.

Participate in inter-laboratory ring trials to validate assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.